

Application Note & Protocol: Profiling of Bilastine N-Oxide Impurity

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | Bilastine N-Oxide | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy.[2][3] **Bilastine N-Oxide** is a known metabolite and degradation product of Bilastine.[4][5] Its presence in the final drug product must be monitored and controlled within acceptable limits as per regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[2][6][7] This document provides a detailed protocol for the identification and quantification of **Bilastine N-Oxide** in bilastine drug substances.

The profiling of impurities is essential throughout the drug development lifecycle to maintain product quality and patient safety.[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for the separation and quantification of bilastine and its impurities.[4][8][9] This protocol outlines a stability-indicating UPLC method specifically tailored for the analysis of **Bilastine N-Oxide**.

Experimental Protocol

1. Scope



This protocol describes a UPLC method for the quantitative determination of **Bilastine N-Oxide** impurity in bilastine drug substance. The method is designed to be specific, accurate, and precise.

2. Principle

The method utilizes reversed-phase UPLC with UV detection to separate **Bilastine N-Oxide** from bilastine and other potential impurities.[9][10] Quantification is achieved by comparing the peak area of **Bilastine N-Oxide** in the sample to that of a qualified reference standard. The method's stability-indicating capability is demonstrated through forced degradation studies.[9] [11][12]

- 3. Reagents and Materials
- Bilastine Reference Standard (RS)
- Bilastine N-Oxide Reference Standard (RS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[13]
- Ammonium Acetate (AR grade)[13]
- Trifluoroacetic Acid (TFA) (AR grade)[9][10]
- Water (Milli-Q or equivalent)
- Hydrochloric Acid (0.1 N)
- Sodium Hydroxide (0.1 N)
- Hydrogen Peroxide (3%)
- 4. Equipment
- UPLC system with a PDA/UV detector



- Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 μm) or equivalent[9][10]
- Analytical balance
- pH meter
- Sonicator
- · Volumetric flasks and pipettes

5. Chromatographic Conditions

| Parameter | Condition |
|----------------------|----------------------------------|
| Mobile Phase A | 0.05% TFA in water[9][10] |
| Mobile Phase B | 0.05% TFA in Acetonitrile[9][10] |
| Flow Rate | 0.10 mL/min[9][10] |
| Column Temperature | 25 °C[9][10] |
| Sample Temperature | Ambient[9][10] |
| Detection Wavelength | 275 nm[9][10] |
| Injection Volume | 1.0 μL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | _ |
| 12 | - |
| 14 | - |
| 15 | - |

6. Preparation of Solutions

• Diluent: Acetonitrile and water in a 50:50 v/v ratio.



- Standard Stock Solution (Bilastine): Accurately weigh and transfer about 25 mg of Bilastine RS into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
- Standard Stock Solution (Bilastine N-Oxide): Accurately weigh and transfer about 10 mg of Bilastine N-Oxide RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
- Standard Solution: Pipette 1 mL of the Standard Stock Solution (Bilastine N-Oxide) into a 10 mL volumetric flask and dilute to volume with diluent.
- Sample Solution: Accurately weigh and transfer about 25 mg of the bilastine sample into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with diluent.[9]

7. Forced Degradation Studies

To establish the stability-indicating power of the method, forced degradation studies should be performed on the bilastine sample.[9]

- Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N NaOH.[12]
- Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N HCl.
- Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.[11]
- Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
- Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[1]

After degradation, prepare the samples to the target concentration and analyze.

8. Data Analysis

The amount of **Bilastine N-Oxide** in the sample is calculated using the following formula:



% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Data Presentation

The following tables summarize the validation parameters for the UPLC method for the determination of **Bilastine N-Oxide**.

Table 1: System Suitability

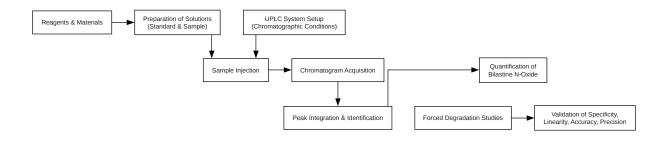
| Parameter | Acceptance Criteria | Observed Value |
|--|---------------------|----------------|
| Tailing Factor (Bilastine N-Oxide) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Bilastine N-Oxide) | ≥ 2000 | 8500 |
| % RSD of Peak Areas (n=6) | ≤ 5.0%[9] | 0.8% |

Table 2: Method Validation Data



| Parameter | Result |
|---------------------------------|--|
| Linearity (Concentration Range) | 0.1 - 2.0 μg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.03 μg/mL |
| LOQ | 0.1 μg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision (n=6) | < 2.0% |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of Bilastine N-Oxide. |

Visualization



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Caption: Experimental Workflow for Bilastine N-Oxide Impurity Profiling.





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Caption: Logical Relationship of the Impurity Profiling Protocol.

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